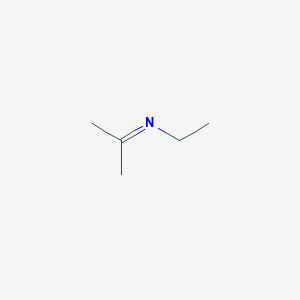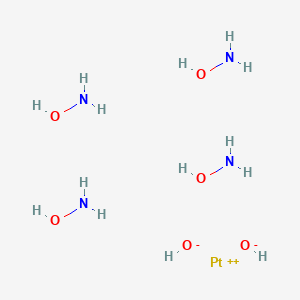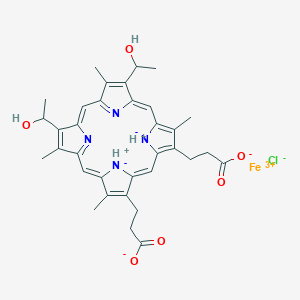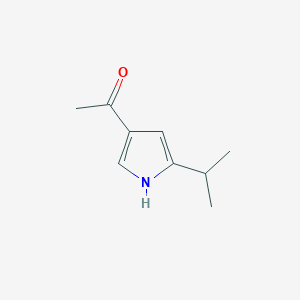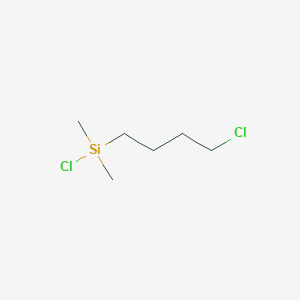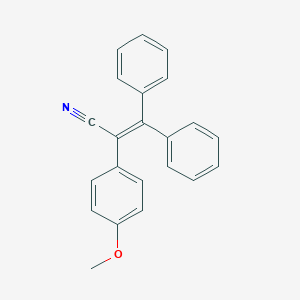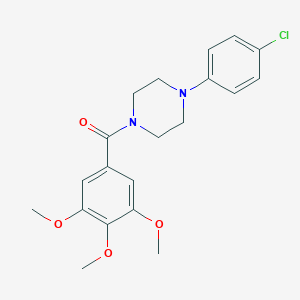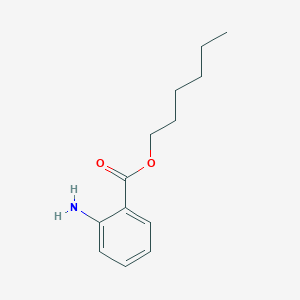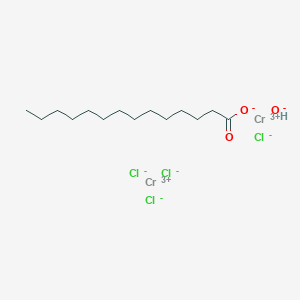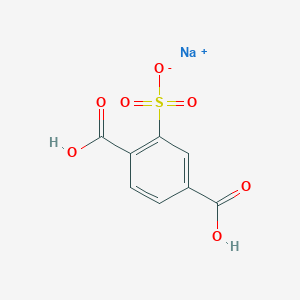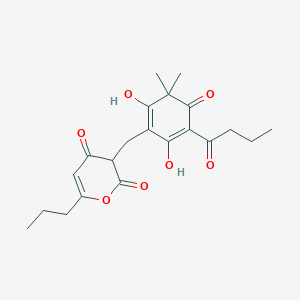
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as DMHP and is a derivative of the benzocycloheptapyridine class of compounds.
Mecanismo De Acción
DMHP acts as a dopamine transporter blocker, which results in an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the compound's potential use in addiction treatment and pain management.
Efectos Bioquímicos Y Fisiológicos
DMHP has been shown to have both biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can result in a euphoric effect. It has also been shown to have analgesic properties, which can result in a reduction in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields. It also has a well-understood mechanism of action, making it a useful tool for studying dopamine transport. However, DMHP also has limitations. It can be difficult to work with due to its high potency, and it has not been extensively studied in vivo.
Direcciones Futuras
There are several future directions for research on DMHP. One potential area of study is its use in addiction treatment. DMHP has shown promise in modulating dopamine release, which could be useful in treating addiction. Another area of study is its potential use in pain management. DMHP has been shown to have analgesic properties, making it a potential candidate for pain management. Additionally, further research could be done to better understand the biochemical and physiological effects of DMHP.
Métodos De Síntesis
DMHP is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-amine with 2-bromo-1-(4-methylphenyl)ethanone. The resulting intermediate is then reacted with 1,3-dimethyl-2-imidazolidinone to yield DMHP. This synthesis method has been optimized to produce high yields of DMHP with high purity.
Aplicaciones Científicas De Investigación
DMHP has been used in various scientific research applications, including studies on the central nervous system, addiction, and pain management. DMHP has been shown to have potential as a treatment for addiction due to its ability to modulate dopamine release in the brain. It has also been shown to have analgesic properties, making it a potential candidate for pain management.
Propiedades
Número CAS |
34144-64-4 |
|---|---|
Nombre del producto |
10,11-Dihydro-N-methyl-5H-benzo(4,5)cyclohepta(1,2-b)pyridine-5-carboxamide |
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
N-methyl-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carboxamide |
InChI |
InChI=1S/C16H16N2O/c1-17-16(19)15-12-6-3-2-5-11(12)8-9-14-13(15)7-4-10-18-14/h2-7,10,15H,8-9H2,1H3,(H,17,19) |
Clave InChI |
ZMZPGCLLNOGDTA-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
SMILES canónico |
CNC(=O)C1C2=C(CCC3=CC=CC=C13)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



